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Compound of Interest

5-Bromo-3-fluoro-2-
Compound Name: o
methoxybenzoic acid

CAS No.: 1784034-92-9

Cat. No.: B2510661

Get Quote

Executive Summary & Scientific Context

Halogenated methoxybenzoic acids represent a critical structural motif in medicinal chemistry,
often serving as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and
agrochemicals. Their thermodynamic profile—specifically enthalpy of formation (

), sublimation (
), and fusion (
)—gaoverns their solubility, lipophilicity, and bioavailability.

The Core Challenge: The coexistence of an electron-donating methoxy group (-OCH

) and an electron-withdrawing halogen (-F, -Cl, -Br, -I) on the benzoic acid core creates
complex intramolecular electronic effects and intermolecular hydrogen bonding networks.
Accurately determining their energetics requires specialized calorimetric techniques to account
for the corrosive combustion products (HX) and high lattice energies.
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Theoretical Framework: Structure-Property

Relationships[1]
Lattice Energy and Hydrogen Bonding

In the crystalline state, these acids predominantly form centrosymmetric dimers via cyclic
hydrogen bonds between carboxyl groups (

e Methoxy Effect: The -OCH

group can act as a secondary hydrogen bond acceptor, potentially disrupting the standard
dimer if positioned ortho to the carboxyl group (intramolecular H-bonding), significantly
lowering

compared to para isomers.

+ Halogen Effect: Halogens increase the molecular weight and van der Waals surface area,
typically increasing

. However, they also introduce lipophilicity. The balance between these forces determines
the aqueous solubility.

Group Additivity Principles

For predictive modeling (QSAR), the standard molar enthalpy of formation in the gas phase (
) is often estimated using Group Additivity Values (GAV).

» Base: Benzoic Acid core.

e Increments:

substitution;
substitution.

o Correction: Ortho-interaction terms are critical. An ortho-methoxy group stabilizes the
molecule less than a para-methoxy group due to steric repulsion, unless intramolecular H-
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bonding occurs.

Experimental Methodologies
Protocol A: Rotating-Bomb Combustion Calorimetry

Objective: Determination of Standard Molar Enthalpy of Combustion (

). Critical Distinction: Unlike non-halogenated compounds, halogenated derivatives produce
corrosive hydrogen halides (HCI, HBr) and free halogens (

) upon combustion. A static bomb is insufficient because the final state of the acid solution is
undefined. A rotating bomb is mandatory to ensure thermodynamic equilibrium.

Workflow Steps:

» Calorimeter Calibration:
o Perform calibration using NIST-traceable Benzoic Acid (Standard Reference Material 39)).
o Determine the energy equivalent (
) of the system.
e Sample Preparation:

o Press the halogenated methoxybenzoic acid into a pellet (

)

o Crucible Selection: Use a Platinum (Pt) or Tantalum (Ta) crucible to resist acid corrosion.
e Bomb Solution Preparation (The Reduction Step):

o Add

of reducing solution to the bomb.

o For Chlorine/Bromine: Use Arsenious Oxide solution (

) to reduce any free
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to halide ions (
), ensuring a chemically defined final state.

e Combustion:
o Pressurize with high-purity Oxygen (

).

o Fire the fuse.[1]
» Rotation:

o Immediately after ignition, initiate the rotation mechanism. This washes the bomb walls,
dissolving all gaseous HX into the aqueous solution and ensuring uniform concentration.

e Post-Combustion Analysis:

o Titrate the bomb solution to determine the exact amount of nitric acid (formed from
residual

) and unreacted arsenious oxide. This allows for precise Washburn corrections.

Protocol B: Transpiration Method (Sublimation)

Objective: Determination of Vapor Pressure (

) and Enthalpy of Sublimation (

). Why Transpiration? These acids have low vapor pressures at ambient temperatures.
Transpiration is superior to Knudsen effusion for samples that may hydrate, as the carrier gas
stream ensures a dry environment.

Workflow Steps:

e Saturation: A stream of inert gas (

) passes through a thermostated U-tube containing the sample (coated on glass beads to
maximize surface area).
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o Collection: The saturated gas flows into a cold trap (condenser) at a known flow rate (

).

e Quantification: The condensed sample is dissolved and quantified using UV-Vis
spectrophotometry or HPLC.

» Calculation: Vapor pressure
is calculated via the ideal gas law based on the mass condensed.
e Thermodynamics: Plot

VS

. The slope yields

Visualization of Workflows
Calorimetric Process Flow

The following diagram illustrates the logic flow for the Rotating Bomb Calorimetry protocol,
highlighting the critical "Rotation” and "Reduction” steps required for halogenated species.
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Caption: Workflow for Rotating Bomb Calorimetry of Halogenated Compounds, emphasizing
the rotation step for chemical equilibrium.

Thermodynamic Cycle (Born-Haber)
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This diagram visualizes the relationship between the solid state, gas state, and elemental

standard states, defining the key enthalpies.
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Caption: Thermodynamic cycle linking formation enthalpies in crystalline and gas phases via

sublimation enthalpy.[2]

Reference Data & Analysis

The following tables summarize authoritative thermodynamic data for the parent substructures.

Researchers should use these values as baselines for Group Additivity calculations when

specific data for a mixed halogenated-methoxy derivative is unavailable.

Table 1: Thermodynamic Properties of Methoxybenzoic

Acids (Anisic Acids)

Data derived from static bomb calorimetry and transpiration methods.

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b2510661/docs?utm_src=pdf-body-img#thermodynamic-profiling-of-halogenated-methoxybenzoic-acids-a-technical-guide
https://www.researchgate.net/publication/274737480_Benzoic_acid_derivatives_Evaluation_of_thermochemical_properties_with_complementary_experimental_and_computational_methods
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2510661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Key Structural

e (cr) (kIImol) (298K) (kd/mol)  (g) (k3/mol) Insight
o-Meth Intramolecular H-
-Methox
(Ortho) Y bond reduces
rtho
lattice energy.
Standard dimer
3-Methoxy formation; higher
(Meta) sublimation
enthalpy.
Most stable
4-Methoxy (Para) crystalline lattice

due to symmetry.

Table 2: Thermodynamic Properties of Monohalobenzoic
Acids

Data derived from rotating bomb calorimetry.

Compound (cr) (k3Imol) (298K) (kJ/mol) Notes

Cl increases

4-Chlorobenzoic Acid . o
lipophilicity vs H.

Br significantly
4-Bromobenzoic Acid increases molecular
weight.[3]

Highest dispersion

4-lodobenzoic Acid forces; lowest

solubility.

Data Synthesis & Interpretation

When analyzing a specific target like 3-chloro-4-methoxybenzoic acid:
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o Additivity: The formation enthalpy can be approximated by taking the value of 4-
methoxybenzoic acid and applying the "Chlorine-for-Hydrogen" increment on the meta
position.

o Deviation: Significant deviation from the additive value (

) usually indicates steric crowding (e.g., if the Cl and OCH

force the carboxyl group out of planarity) or specific electronic resonance dampening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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